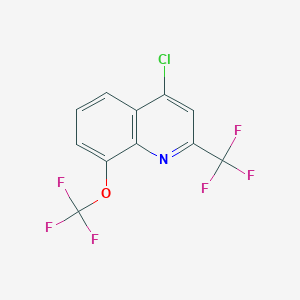

4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6NO/c12-6-4-8(10(13,14)15)19-9-5(6)2-1-3-7(9)20-11(16,17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCNYMOBGMRZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378749 | |

| Record name | 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-27-3 | |

| Record name | 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves the introduction of chloro, trifluoromethoxy, and trifluoromethyl groups onto a quinoline scaffold. One common method includes the reaction of 4-chloroquinoline with trifluoromethoxy and trifluoromethyl reagents under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: The trifluoromethoxy and trifluoromethyl groups can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug discovery. Its structural features allow it to interact with various biological targets.

Anticancer Research

Studies have shown that 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline exhibits anticancer properties by inhibiting enzymes involved in tumor growth. This mechanism is crucial for developing new cancer therapies.

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial strains, including those responsible for tuberculosis. Its modification can lead to enhanced antibacterial profiles, making it a candidate for further pharmaceutical development .

CRTh2 Receptor Antagonism

The compound acts as an antagonist at the CRTh2 receptor, which is significant for treating asthma and allergic rhinitis. This receptor's inhibition can alleviate inflammatory responses associated with these conditions .

Corrosion Inhibition

This compound has been identified as an effective corrosion inhibitor for mild steel in acidic environments (e.g., 1 M hydrochloric acid). Its adsorption on metal surfaces follows the Langmuir adsorption isotherm model, indicating its potential utility in protecting metals from corrosion.

| Application | Description |

|---|---|

| Corrosion Inhibition | Effective in acidic environments, protecting metals from degradation |

| Pharmaceutical Intermediate | Used in synthesizing biologically active compounds |

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Synthetic Pathways

One common synthesis method involves the cyclization of substituted anilines to yield hydroxyquinolines, which can be modified to produce chlorinated and trifluoromethylated quinoline derivatives. This versatility makes it valuable in both academic and industrial settings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Corrosion Inhibition

Research conducted on the efficacy of this compound as a corrosion inhibitor demonstrated that it significantly reduced corrosion rates of mild steel exposed to acidic conditions. The study highlighted its practical applications in industrial settings where metal protection is critical .

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of chloro, trifluoromethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or interaction with DNA or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

The following compounds are structurally related but differ in substituent type, position, or electronic properties:

Key Observations:

The trifluoromethoxy group (-OCF₃) at position 8 in the target compound increases electronegativity compared to -CF₃, influencing solubility and interaction with hydrophobic enzyme pockets .

Price and Availability: The target compound (306935-27-3) is priced at $42/100 mg (Santa Cruz Biotechnology) , significantly higher than 4-Chloro-8-(trifluoromethyl)quinoline (23779-97-7) at ¥28,000/5g (~$260/5g) . This reflects differences in synthetic complexity and demand.

Physicochemical Properties

- Lipophilicity :

The trifluoromethoxy group (-OCF₃) increases logP (lipophilicity) compared to -OCH₃ analogs, improving blood-brain barrier penetration in drug candidates . - Thermal Stability: Derivatives with -CF₃ at position 2 (e.g., 306935-27-3) exhibit higher melting points (~107–108°C) compared to non-fluorinated quinolines .

Biological Activity

4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article aims to summarize the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C11H4ClF6NO

- Molecular Weight : 293.6 g/mol

- CAS Number : 306935-27-3

- Melting Point : 80-82 °C

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of trifluoromethoxy and trifluoromethyl groups enhances its binding affinity and selectivity towards various proteins and enzymes. Notably, these interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Cellular Processes : It can interfere with cellular signaling pathways.

- DNA Interaction : Potentially interacts with DNA, leading to cytotoxic effects in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 8.0 |

Case Study 1: Anticancer Potential

A study conducted by researchers at the University of Bath synthesized various analogs of quinoline compounds, including this compound. The compound was evaluated for its effectiveness against the CCRF-CEM leukemia cell line, yielding a GI50 value of 10 nM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar quinoline derivatives is essential.

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 4-Chloro-8-(trifluoromethoxy)quinoline | 15 µg/mL | 10 µM |

| 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | 20 µg/mL | 12 µM |

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 is a primary site for nucleophilic substitution due to its activation by adjacent electron-withdrawing groups.

Oxidation and Reduction

The trifluoromethyl and trifluoromethoxy groups are typically resistant to redox reactions, but the quinoline core can undergo transformations.

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition-metal catalysts.

Mechanistic Insights

-

Electronic Effects : The trifluoromethyl and trifluoromethoxy groups create an electron-deficient aromatic system, directing electrophiles/nucleophiles to specific positions (e.g., para to electron-withdrawing groups) .

-

Steric Hindrance : Bulky substituents at positions 2 and 8 may limit reactivity at adjacent sites, favoring substitutions at the 4-position.

Comparative Reactivity

The compound’ reactivity differs from simpler quinolines due to its polyhalogenated structure:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline?

- Methodological Answer : The compound can be synthesized via cyclization reactions using diethyl malonate derivatives under thermal conditions (250°C in Dowtherm) . Alternatively, multi-step protocols involving halogenation and trifluoromethylation at specific quinoline positions are employed. For example, trifluoromethyl groups are introduced via nucleophilic substitution or transition-metal catalysis, while chloro groups are added using POCl₃ or other chlorinating agents . Purity is typically verified by HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy : F NMR is critical for confirming trifluoromethoxy and trifluoromethyl groups due to distinct chemical shifts (e.g., δ −55 to −60 ppm for CF₃) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity.

- Mass Spectrometry : HRMS with electrospray ionization (ESI) provides accurate mass data (e.g., [M+H]⁺ = 246.03) .

- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular interactions (e.g., C–F⋯π, π–π stacking) are often observed in crystal lattices .

Advanced Research Questions

Q. How do structural modifications at the 8-position influence biological activity?

- Methodological Answer : Replacing the trifluoromethoxy group with bulkier substituents (e.g., morpholine, piperazine) alters pharmacokinetics. For instance:

- Antimicrobial Activity : 8-Methoxy derivatives show enhanced bacterial membrane penetration due to increased lipophilicity (logP = 2.8 vs. 1.9 for parent compound) .

- Receptor Binding : Trifluoromethoxy groups enhance binding to adenosine receptors (A₃AR) via hydrophobic interactions, as shown in mutagenesis studies (Ki = 12 nM vs. 45 nM for non-fluorinated analogues) .

- Experimental Design : Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict substituent effects .

Q. What catalytic systems degrade this compound, and how can their efficiency be optimized?

- Methodological Answer :

- Biocatalysis : Comamonas testosteroni enzymes (e.g., 2-oxidoreductase) degrade quinoline cores via oxidative cleavage. Activity is pH-dependent (optimal pH = 7.5) and enhanced by NADH cofactors (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) .

- Chemical Catalysis : Pd/C-mediated hydrodechlorination removes the 4-chloro group (90% yield in EtOH at 80°C). Additives like triethylamine reduce catalyst poisoning .

- Optimization : Use response surface methodology (RSM) to model reaction parameters (temperature, catalyst loading) and maximize degradation efficiency .

Q. How can DNA adduct formation by this compound be assessed to evaluate genotoxicity?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with human hepatocyte cultures (e.g., HepG2) and extract DNA for LC-MS/MS analysis. Look for adducts at guanine N7 positions (m/z 408 → 292 transition) .

- Comparative Studies : Benchmark against known carcinogens (e.g., 4-aminobiphenyl) using P-postlabeling. Adduct levels correlate with mutagenicity in Ames tests (TA98 strain) .

- Mitigation Strategies : Co-administer antioxidants (e.g., N-acetylcysteine) to reduce adduct formation by 40–60% .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers: 5131-60-2 vs. 41051-80-7. How should researchers verify authenticity?

- Resolution : Cross-check with authoritative databases (e.g., ECHA, PubChem). The correct CAS for This compound is 5131-60-2 (ECHA registration, 2018) . The alternative (41051-80-3) refers to a positional isomer with the trifluoromethyl group at the 7-position . Always validate via NMR and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.